![molecular formula C23H19NO4S B2998046 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate CAS No. 618389-35-8](/img/structure/B2998046.png)

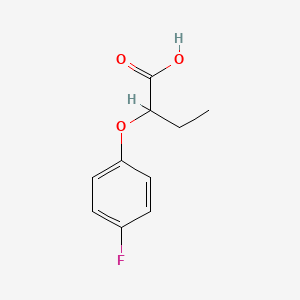

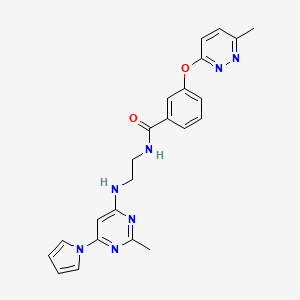

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with diverse biological activities . Benzothiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Synthesis and Antimicrobial Activity : The synthesis of coumarin-thiazole derivatives has shown significant antimicrobial activity when incorporated into polymers. A study by El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative, which when incorporated into polyurethane varnishes, exhibited a very good antimicrobial effect against various micro-organisms. This suggests its potential application in antimicrobial coatings, especially for medical devices and surfaces prone to microbial contamination (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

Cytotoxicity Studies

Evaluation of Cytotoxic Activities : Another area of research involves evaluating the cytotoxic activities of these derivatives. Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation for rapid synthesis of novel series of thiazole derivatives bearing a coumarin nucleus, with some showing potent cytotoxic activity against human keratinocytes. This indicates their potential use in developing cancer therapeutic agents (Gomha & Khalil, 2012).

Novel Compound Synthesis

Facilitating Advanced Compound Synthesis : Research by Jiang, Sun, and Yan (2017) on the diastereoselective synthesis of benzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles showcases the innovative methods being developed for creating functionalized compounds. These compounds could have applications ranging from materials science to drug development, demonstrating the versatility of thiazole and coumarin derivatives in synthetic chemistry (Jiang, Sun, & Yan, 2017).

Antitumor Activity : El‐Helw et al. (2019) utilized 6-(benzo[d]thiazol-2-yl)-4-oxo-(4H)-chromene-3-carbaldehyde to construct a series of fused chromone bearing benzothiazole moiety, with some compounds exhibiting significant anticancer activities. This underscores the potential of such derivatives in the development of new anticancer drugs (El‐Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).

Mecanismo De Acción

Mode of Action

The compound interacts with its target, topoisomerase I, via DNA intercalation . This interaction inhibits the function of topoisomerase I, leading to the disruption of DNA replication and transcription processes . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The result of the compound’s action is the induction of cell apoptosis , particularly in cancer cells . This is achieved through the disruption of DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways .

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] cyclohexanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c25-21-16-11-10-15(28-23(26)14-6-2-1-3-7-14)12-19(16)27-13-17(21)22-24-18-8-4-5-9-20(18)29-22/h4-5,8-14H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLICBBLDIVLQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2997964.png)

![N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997965.png)

![methyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2997970.png)

![2-Chloro-N-[(2,4-dimethylpyrazol-3-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]acetamide](/img/structure/B2997974.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2997975.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2997978.png)

![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2997979.png)